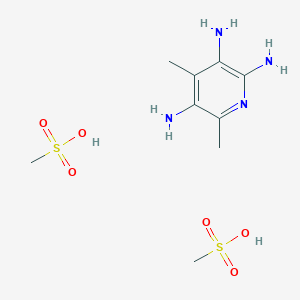
(2,3-Diamino-6-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Diamino-6-methylphenyl)methanol is an organic compound that features both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diamino-6-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of a corresponding nitro compound. For instance, the reduction of 2,3-dinitro-6-methylphenol using a suitable reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon can yield the desired diamino compound. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with a carbonyl compound to form the alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(2,3-Diamino-6-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
(2,3-Diamino-6-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (2,3-Diamino-6-methylphenyl)methanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
2,3-Diaminophenol: Similar structure but lacks the methyl group.
2,3-Diamino-6-methylphenol: Similar structure but lacks the hydroxyl group on the methanol moiety.
2,3-Diamino-4-methylphenol: Similar structure but with a different position of the methyl group.
Uniqueness
(2,3-Diamino-6-methylphenyl)methanol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
65658-21-1 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
(2,3-diamino-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4,9-10H2,1H3 |
InChI 键 |
LTPZLZQMJWKZOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)N)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
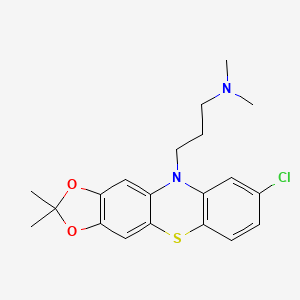

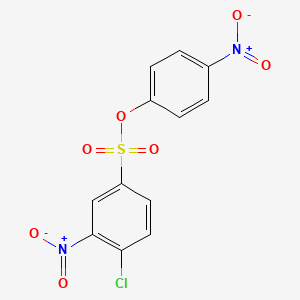
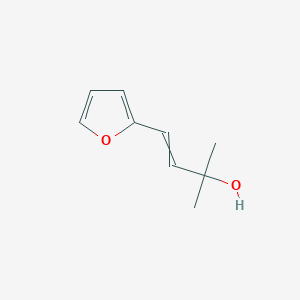
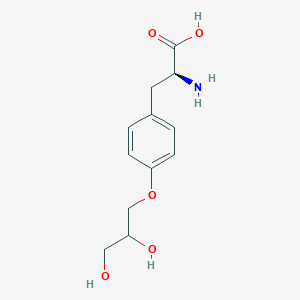


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
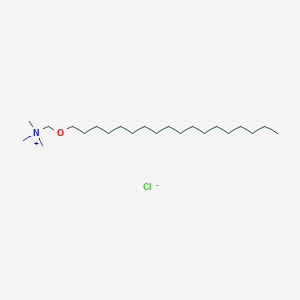
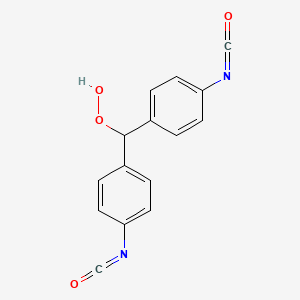
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
